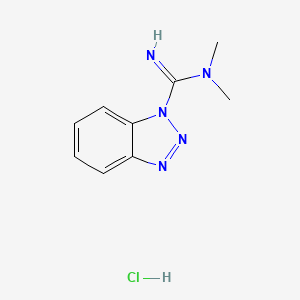
Fluphenazine-d8 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluphenazine-d8 Dihydrochloride is a deuterated form of Fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. This compound is characterized by the substitution of eight hydrogen atoms with deuterium, which can be useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine-d8 Dihydrochloride involves the deuteration of FluphenazineThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to meet the required standards for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: Fluphenazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
科学的研究の応用
Fluphenazine-d8 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Fluphenazine in various samples.
Biology: The compound is employed in studies involving the metabolism and pharmacokinetics of Fluphenazine, providing insights into its biological pathways and interactions.
Medicine: this compound is utilized in clinical research to understand the drug’s efficacy, safety, and mechanism of action in treating psychotic disorders.
作用機序
Fluphenazine-d8 Dihydrochloride exerts its effects primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the suppression of dopamine-mediated neurotransmission, which is believed to alleviate symptoms of psychotic disorders. Additionally, the compound affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .
類似化合物との比較
Fluphenazine: The non-deuterated form of Fluphenazine-d8 Dihydrochloride, used widely as an antipsychotic agent.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but differing in its chemical structure and pharmacokinetics.
Perphenazine: A related compound with comparable therapeutic effects but distinct pharmacological profiles
Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in drug metabolism and pharmacokinetics. This makes it a valuable tool in both research and clinical settings, providing a deeper understanding of the drug’s behavior and interactions within the body .
特性
CAS番号 |
1323633-98-2 |
|---|---|
分子式 |
C22H26F3N3OS |
分子量 |
445.574 |
IUPAC名 |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
InChIキー |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
同義語 |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol Dihydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-_x000B_piperazine-d8-ethanol Dihydrochloride; Anatensol-d8; Dapotum-d8; Flufenazin-d8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)



![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)





